

# experimental protocol for assessing neuroprotective activity of 5- Methoxybenzofuran-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Methoxybenzofuran-2-carboxylic acid**

Cat. No.: **B082437**

[Get Quote](#)

## Application Notes and Protocols

Topic: Experimental Protocol for Assessing the Neuroprotective Activity of **5-Methoxybenzofuran-2-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

## Introduction: The Rationale for Investigating 5-Methoxybenzofuran-2-carboxylic acid in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health burden. A common pathological thread weaving through these disorders is the progressive loss of neuronal structure and function, often driven by a confluence of cellular stressors including oxidative stress, neuroinflammation, and excitotoxicity. Consequently, the discovery of novel therapeutic agents that can mitigate these damaging processes—so-called neuroprotective agents—is a paramount goal in modern drug development.

Benzofuran scaffolds are privileged structures in medicinal chemistry, known for their wide range of biological activities. Notably, derivatives of benzofuran-2-carboxamide have demonstrated significant antioxidant and anti-excitotoxic properties in primary neuronal cultures.<sup>[1][2][3]</sup> This provides a strong rationale for investigating the neuroprotective potential of structurally related compounds. **5-Methoxybenzofuran-2-carboxylic acid**, the subject of this guide, is a promising candidate for investigation. Its methoxy group may influence its antioxidant capacity and ability to cross the blood-brain barrier, while the carboxylic acid moiety offers a site for potential bioisosteric modification or prodrug strategies.

This document serves as a comprehensive guide for researchers, providing a validated, multi-tiered experimental framework to systematically evaluate the neuroprotective profile of **5-Methoxybenzofuran-2-carboxylic acid**. The protocols herein are designed not merely as a set of instructions, but as a self-validating system of inquiry, progressing from initial cell viability screening to in-depth mechanistic studies and a blueprint for future *in vivo* validation.

## Overall Experimental Workflow

The proposed investigation follows a logical progression from broad screening to focused mechanistic elucidation. This workflow ensures that resources are directed efficiently, building a comprehensive data package that substantiates the compound's neuroprotective claims.

[Click to download full resolution via product page](#)

Caption: Overall experimental workflow for assessing neuroprotective activity.

# Part 1: Foundational In Vitro Neuroprotection Assays

The initial phase focuses on establishing the compound's ability to protect neuronal cells from a lethal insult in a controlled environment. Human neuroblastoma SH-SY5Y cells are recommended for initial screening due to their robustness and ease of culture, while primary cortical neurons offer higher physiological relevance for validation.[\[4\]](#)

## Protocol 1.1: Assessment of Neuronal Viability via MTT Assay

**Principle:** The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity.[\[5\]](#) NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, the quantity of which is directly proportional to the number of living cells.[\[6\]](#)

### Materials:

- SH-SY5Y cells or primary rodent cortical neurons
- Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
- **5-Methoxybenzofuran-2-carboxylic acid** (Test Compound)
- Neurotoxin (e.g., Hydrogen Peroxide [ $H_2O_2$ ] or Glutamate)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well tissue culture plates

### Step-by-Step Methodology:

- **Cell Seeding:** Plate neuronal cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and allow them to adhere and grow for 24 hours in a  $37^\circ C$ , 5%  $CO_2$  incubator.[\[7\]](#)

- Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free culture medium. Remove the old medium from the cells and add 100  $\mu$ L of the compound-containing medium to the appropriate wells. Incubate for 1-2 hours.
  - Causality Check: Pre-treatment allows the compound to enter the cells and potentially prime protective pathways before the toxic insult is applied.
- Induction of Neurotoxicity: Add a pre-determined concentration of the neurotoxin (e.g., 100  $\mu$ M H<sub>2</sub>O<sub>2</sub> or 5 mM Glutamate) to the wells. Include control wells:
  - Control: Cells with medium only.
  - Toxin Only: Cells treated only with the neurotoxin.
  - Compound Only: Cells treated only with the highest concentration of the test compound to check for inherent toxicity.
- Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO<sub>2</sub>.<sup>[8]</sup>
- MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours.<sup>[5]</sup> During this time, viable cells will convert MTT to formazan crystals.
- Solubilization: Add 150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells:
  - % Viability = (Absorbance\_Sample / Absorbance\_Control) \* 100

Data Presentation:

| Treatment Group                             | Concentration | Absorbance (570 nm) (Mean $\pm$ SD) | Cell Viability (%) |
|---------------------------------------------|---------------|-------------------------------------|--------------------|
| Control (Untreated)                         | -             | 1.25 $\pm$ 0.08                     | 100%               |
| H <sub>2</sub> O <sub>2</sub> (100 $\mu$ M) | -             | 0.61 $\pm$ 0.05                     | 48.8%              |
| H <sub>2</sub> O <sub>2</sub> + Compound    | 1 $\mu$ M     | 0.75 $\pm$ 0.06                     | 60.0%              |
| H <sub>2</sub> O <sub>2</sub> + Compound    | 10 $\mu$ M    | 0.98 $\pm$ 0.07                     | 78.4%              |
| H <sub>2</sub> O <sub>2</sub> + Compound    | 50 $\mu$ M    | 1.15 $\pm$ 0.09                     | 92.0%              |
| Compound Only                               | 50 $\mu$ M    | 1.23 $\pm$ 0.07                     | 98.4%              |

## Part 2: Elucidating the Mechanism of Action

Once neuroprotective activity is confirmed, the next crucial step is to understand how the compound works. The following protocols investigate three key pathways commonly implicated in neurodegeneration: apoptosis, oxidative stress, and neuroinflammation.

### Apoptosis Pathway Investigation

Apoptosis, or programmed cell death, is a tightly regulated process. Many neurotoxins trigger the intrinsic apoptotic pathway, which is controlled by the Bcl-2 family of proteins and executed by caspases.[\[9\]](#)

Key Proteins:

- Bcl-2: An anti-apoptotic protein that prevents mitochondrial outer membrane permeabilization (MOMP).[\[10\]](#)[\[11\]](#)
- Bax: A pro-apoptotic protein that promotes MOMP, leading to the release of cytochrome c. [\[12\]](#)
- Caspase-3: A key "executioner" caspase that cleaves cellular substrates, leading to the morphological changes of apoptosis.[\[13\]](#)



[Click to download full resolution via product page](#)

Caption: The intrinsic apoptosis pathway regulated by Bcl-2 family proteins.

Principle: This colorimetric or fluorometric assay uses a specific peptide substrate (DEVD) conjugated to a reporter molecule (p-nitroaniline for colorimetric, AMC for fluorometric).[13][14] Active Caspase-3 in the cell lysate cleaves the substrate, releasing the reporter, which can be quantified.

Methodology:

- Treat cells in 6-well plates as described in Protocol 1.1.
- After incubation, collect and lyse the cells using the lysis buffer provided in a commercial Caspase-3 activity assay kit (e.g., from Abcam, Sigma-Aldrich, or Cell Signaling Technology).  
[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
- Add 50-200 µg of protein lysate to a 96-well plate.[\[16\]](#)
- Add the Caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well.[\[16\]](#)
- Incubate at 37°C for 1-2 hours, protected from light.[\[15\]](#)
- Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/440 nm) using a plate reader.
- Calculate the fold-increase in Caspase-3 activity relative to the untreated control.

**Principle:** Western blotting allows for the semi-quantitative detection of specific proteins. By measuring the expression levels of Bcl-2 and Bax, we can determine the Bcl-2/Bax ratio, a key indicator of apoptotic propensity. An increased ratio signifies a pro-survival state.

#### Methodology:

- Following cell treatment and lysis, separate 20-40 µg of protein per sample via SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[\[7\]](#)
- Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).[\[7\]](#)
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensity using software like ImageJ and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio for each treatment group.

## Oxidative Stress Pathway Investigation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major driver of neuronal death.[\[17\]](#) A key cellular defense mechanism is the Nrf2 signaling pathway.

The Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress (or Nrf2 activators), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective genes like Heme Oxygenase-1 (HO-1) and antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)



[Click to download full resolution via product page](#)

Caption: The Nrf2 antioxidant response pathway.

**Principle:** The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay measures intracellular ROS levels. Non-fluorescent DCFH-DA freely diffuses into cells, where it is deacetylated by esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF, which can be quantified.[22][23]

**Methodology:**

- Seed and treat cells in a black, clear-bottom 96-well plate as described previously.
- After the treatment period, remove the medium and wash the cells gently with warm PBS.
- Add 100  $\mu$ L of 10  $\mu$ M DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[22]
- Remove the DCFH-DA solution and wash the cells again with PBS.
- Add 100  $\mu$ L of PBS to each well and immediately measure the fluorescence using a plate reader with excitation at  $\sim$ 485 nm and emission at  $\sim$ 530 nm.
- Express ROS levels as a percentage of the toxin-only group.

**Data Presentation:**

| Treatment Group                      | Concentration | Fluorescence (RFU) (Mean $\pm$ SD) | Relative ROS Level (%) |
|--------------------------------------|---------------|------------------------------------|------------------------|
| Control (Untreated)                  | -             | 15,200 $\pm$ 1,100                 | 28.4%                  |
| $\text{H}_2\text{O}_2$ (100 $\mu$ M) | -             | 53,500 $\pm$ 3,200                 | 100%                   |
| $\text{H}_2\text{O}_2$ + Compound    | 1 $\mu$ M     | 41,300 $\pm$ 2,500                 | 77.2%                  |
| $\text{H}_2\text{O}_2$ + Compound    | 10 $\mu$ M    | 28,900 $\pm$ 1,900                 | 54.0%                  |
| $\text{H}_2\text{O}_2$ + Compound    | 50 $\mu$ M    | 18,100 $\pm$ 1,500                 | 33.8%                  |

## Anti-Neuroinflammatory Activity Investigation

Neuroinflammation, mediated primarily by microglial cells, contributes significantly to neuronal damage. Activated microglia release pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF- $\alpha$ , IL-6).<sup>[24]</sup> Assessing the compound's ability to suppress this activation is a key part of evaluating its neuroprotective profile.

**Principle:** Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the expression of inducible nitric oxide synthase (iNOS) and the production of NO.<sup>[24]</sup> The Griess assay measures nitrite ( $\text{NO}_2^-$ ), a stable breakdown product of NO, in the cell culture supernatant.

**Methodology:**

- Culture BV-2 microglial cells (or primary microglia) in a 96-well plate.
- Pre-treat the cells with the test compound for 1 hour.
- Stimulate the cells with LPS (1  $\mu\text{g}/\text{mL}$ ) for 24 hours.
- Collect 50  $\mu\text{L}$  of the culture supernatant from each well.
- Add 50  $\mu\text{L}$  of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes.
- Add 50  $\mu\text{L}$  of Griess Reagent B (NED solution) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

## Part 3: Framework for In Vivo Validation

Positive and mechanistically supported in vitro data provide a strong foundation for advancing the compound to in vivo studies. These models are essential for evaluating efficacy in a complex biological system.

## Proposed Model: Rotenone-Induced Parkinson's Disease Model in Rats

**Rationale:** Rotenone is a neurotoxin that inhibits Complex I of the mitochondrial electron transport chain, recapitulating a key pathological feature of Parkinson's disease (PD) and

leading to the progressive loss of dopaminergic neurons in the substantia nigra.[25][26] This model is useful for testing compounds that target mitochondrial dysfunction and oxidative stress.

#### Experimental Outline:

- **Animal Groups:** Male Sprague-Dawley or Wistar rats are divided into groups: (1) Vehicle Control, (2) Rotenone Only, (3) Rotenone + Test Compound (at various doses), (4) Rotenone + Positive Control (e.g., L-DOPA).
- **Induction and Treatment:** Administer rotenone (e.g., 2.5 mg/kg, subcutaneously) for a period of 21-28 days to induce parkinsonian features. The test compound can be administered orally or via injection, starting either before or after the rotenone administration to test for prophylactic or therapeutic effects, respectively.
- **Behavioral Assessment:** Conduct weekly behavioral tests to assess motor deficits, such as:
  - Cylinder Test: To measure forelimb akinesia.
  - Rotarod Test: To assess motor coordination and balance.
- **Endpoint Analysis:** At the end of the study, euthanize the animals and collect brain tissue for:
  - Immunohistochemistry: Stain sections of the substantia nigra for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.
  - Biochemical Assays: Analyze striatal homogenates for levels of dopamine and its metabolites via HPLC, and measure markers of oxidative stress (e.g., MDA) and antioxidant enzyme activity (SOD, CAT).[26]

The successful translation of *in vitro* neuroprotection to an *in vivo* model of neurodegeneration would provide compelling evidence for the therapeutic potential of **5-Methoxybenzofuran-2-carboxylic acid**.

## References

- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
- The role of Nrf2 signaling pathways in nerve damage repair - PMC - PubMed Central.

- Bcl-2 family - Wikipedia.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals.
- Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice.
- The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC - NIH.
- Mechanisms of neuroprotection mediated by the Nrf2 signaling network... - ResearchGate.
- Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI.
- Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - MDPI.
- A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - Frontiers.
- New insights in animal models of neurotoxicity-induced neurodegeneration - Frontiers.
- Rat models of major neurodegenerative disorders - OAE Publishing Inc.
- Caspase 3 Activity Assay Kit - MP Biomedicals.
- Rodent Efficacy Models - MD Biosciences.
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC - PubMed Central.
- Scheme of the in vivo neuroprotection experiment. - ResearchGate.
- Rodent Models for Alzheimer's Disease in Drug Testing - Maze Engineers.
- Rodent Models for Alzheimer's Disease in Drug Discovery - ScienceDirect - DOI.
- Assessment of cell viability in primary neuronal cultures - PubMed - NIH.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF- $\kappa$ B in *Tamarix aphylla* mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study - Research journals - PLOS.
- In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC - PubMed Central.
- Assaying Microglia Functions In Vitro - PMC - PubMed Central.
- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives.
- In vitro neurology assays - InnoSer.
- Oxidative stress-induced apoptosis in neurons correlates with mitochondrial DNA base excision repair pathway imbalance | Nucleic Acids Research | Oxford Academic.
- NRG Therapeutics Announces First Participants Dosed in its First-in-Human Phase 1 Clinical Trial of NRG5051 Which is Being Developed as a Disease-modifying Treatment for ALS/MND and Parkinson's - BioSpace.
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients.
- Video: Reactive Oxygen Species and Oxidative Stress - JoVE.

- Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation - PubMed Central.
- Pro-inflammatory activation of microglia in the brain of patients with sepsis - PMC.
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - Spandidos Publications.
- Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC - NIH.
- Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells - MDPI.
- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives.
- (PDF) Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - ResearchGate.
- Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug... - YouTube.
- Aging Inhibits Emergency Angiogenesis and Exacerbates Neuronal Damage by Downregulating DARS2 - Dove Medical Press.
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mpbio.com [mpbio.com]
- 17. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 22. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 26. Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF- $\kappa$ B in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [experimental protocol for assessing neuroprotective activity of 5-Methoxybenzofuran-2-carboxylic acid]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b082437#experimental-protocol-for-assessing-neuroprotective-activity-of-5-methoxybenzofuran-2-carboxylic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)